![molecular formula C11H16N2O2S B4963863 N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B4963863.png)
N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FMOC-Lys(Mtt)-OH and is used as a protecting group for lysine in solid-phase peptide synthesis. The compound has been extensively studied for its potential applications in drug delivery, peptide synthesis, and biological research.
Wirkmechanismus
The mechanism of action of FMOC-Lys(Mtt)-OH involves the formation of a stable amide bond between the lysine residue and the protecting group. This bond prevents the lysine residue from undergoing unwanted modifications during peptide synthesis, such as acylation or alkylation. The protecting group is then removed using a mild acid, such as trifluoroacetic acid, to yield the desired peptide product.
Biochemical and Physiological Effects:
FMOC-Lys(Mtt)-OH does not have any direct biochemical or physiological effects as it is primarily used as a protecting group in peptide synthesis. However, the peptides synthesized using this compound have been shown to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of FMOC-Lys(Mtt)-OH as a protecting group in peptide synthesis offers several advantages, including improved yield and purity of the desired product, prevention of unwanted modifications, and compatibility with various peptide synthesis methods. However, the compound has some limitations, including its relatively high cost, sensitivity to moisture, and potential for side reactions during peptide synthesis.
Zukünftige Richtungen
The potential applications of FMOC-Lys(Mtt)-OH in drug delivery, peptide synthesis, and biological research are vast. Some of the future directions for research include the development of new protecting groups for lysine and other amino acids, optimization of peptide synthesis methods, and the synthesis of novel bioactive peptides using FMOC-Lys(Mtt)-OH. Additionally, the use of this compound in the synthesis of peptide-based vaccines and therapeutics is an area of active research.
Synthesemethoden
The synthesis of N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide involves the reaction of 3-methylbutanoyl chloride with N-(2-aminoethyl)morpholine, followed by the addition of 2-(methylthio)benzoyl chloride. The resulting product is then treated with 2-(furan-2-ylmethylamino)ethanethiol to yield FMOC-Lys(Mtt)-OH.
Wissenschaftliche Forschungsanwendungen
FMOC-Lys(Mtt)-OH has been widely used in solid-phase peptide synthesis for the protection of lysine residues. The compound is known to enhance the yield and purity of peptide synthesis by preventing side reactions and unwanted modifications. It has also been used in the synthesis of various bioactive peptides, including antimicrobial peptides, neuropeptides, and enzyme inhibitors.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-8(2)6-10(14)13-11(16)12-7-9-4-3-5-15-9/h3-5,8H,6-7H2,1-2H3,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYHCPUXTHEZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

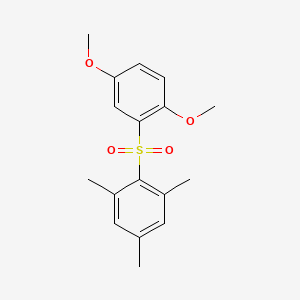
amino]methyl}-N,N-dimethylaniline](/img/structure/B4963793.png)
![N-cyclohexyl-N-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]-4-nitroaniline](/img/structure/B4963798.png)
![2-[(4-butoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4963801.png)
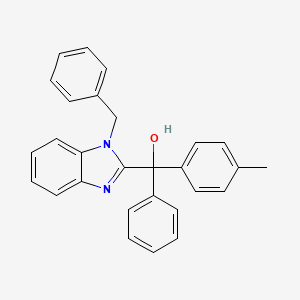
![N-(2,5-dimethylphenyl)-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)acetamide](/img/structure/B4963821.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B4963822.png)

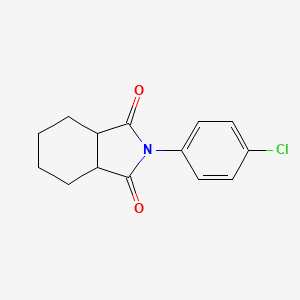
![5-(4-chlorophenyl)-N-(4-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B4963845.png)
![2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4963847.png)
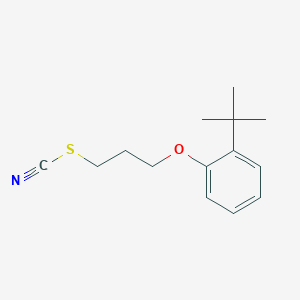
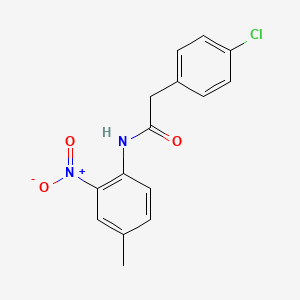
![N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4963861.png)